

3-Chloro-4-(trifluoromethyl)pyridine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-4-(trifluoromethyl)pyridine
Cat. No.:	B1631558

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An In-Depth Technical Guide to **3-Chloro-4-(trifluoromethyl)pyridine**: Molecular Characteristics and Scientific Significance

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, fluorinated heterocyclic compounds have become indispensable building blocks. Among these, **3-Chloro-4-(trifluoromethyl)pyridine** stands out as a pivotal intermediate. Its unique electronic and steric properties, conferred by the strategic placement of a chlorine atom and a trifluoromethyl group on a pyridine scaffold, make it a highly valuable precursor for the development of complex, biologically active molecules.

This technical guide offers a comprehensive exploration of **3-Chloro-4-(trifluoromethyl)pyridine**, intended for researchers, chemists, and professionals in drug discovery. We will delve into its core molecular attributes, synthesis and reactivity, and its significant applications, providing both foundational knowledge and practical insights.

Section 1: Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in complex synthetic pathways. This section details the structural and physicochemical characteristics of **3-Chloro-4-(trifluoromethyl)pyridine**.

Molecular Structure and Identification

3-Chloro-4-(trifluoromethyl)pyridine is a substituted aromatic heterocycle. The structure consists of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The ring is functionalized with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position.

- Systematic IUPAC Name: **3-Chloro-4-(trifluoromethyl)pyridine**
- Common Synonyms: 3-chloro-4-trifluoromethyl pyridine[[1](#)]
- CAS Registry Number: 81565-19-7[[1](#)][[2](#)][[3](#)][[4](#)]
- SMILES Notation:FC(F)(F)C1=C(Cl)C=NC=C1[[1](#)]

The presence of the electron-withdrawing trifluoromethyl group and the electronegative chlorine atom significantly influences the electron density distribution of the pyridine ring, which in turn dictates its reactivity and interaction with biological targets.

Caption: 2D structure of **3-Chloro-4-(trifluoromethyl)pyridine**.

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The trifluoromethyl group, in particular, is known to enhance properties like lipophilicity and metabolic stability.[[5](#)]

Property	Value	Source
Molecular Formula	$C_6H_3ClF_3N$	[1] [2] [6]
Molecular Weight	181.54 g/mol	[1] [2] [6]
LogP	2.75	[1]
Topological Polar Surface Area (TPSA)	12.89 \AA^2	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	0	[1]

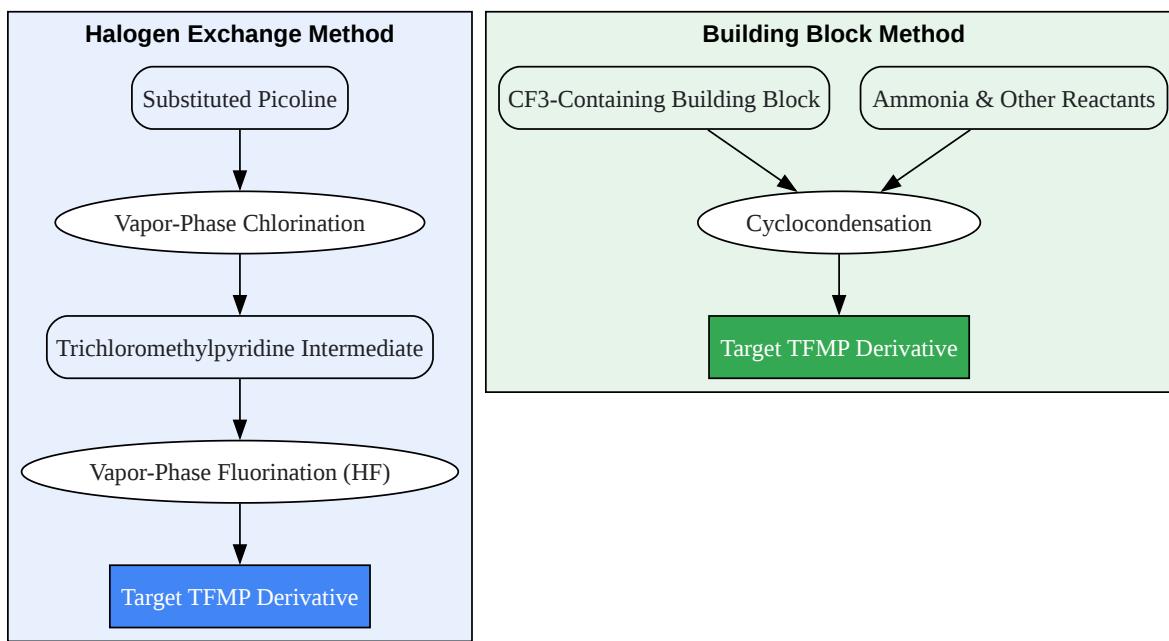
The LogP value indicates moderate lipophilicity, which can be advantageous for cell membrane permeability. The low TPSA suggests good potential for oral bioavailability. The absence of hydrogen bond donors and a single acceptor (the pyridine nitrogen) defines its interaction capabilities in biological systems.

Section 2: Synthesis and Reactivity

General Synthetic Strategies

The synthesis of trifluoromethylpyridines (TFMPs) is a well-established area of organic chemistry, driven by their industrial importance.[\[7\]](#) Two primary methods are prevalent for preparing TFMP derivatives:

- Halogen Exchange (Halex) Reaction: This is the most common industrial method, typically starting from a corresponding picoline (methylpyridine). The methyl group is exhaustively chlorinated to a trichloromethyl ($-CCl_3$) group, which is then converted to the trifluoromethyl ($-CF_3$) group via a fluorine/chlorine exchange reaction using hydrogen fluoride (HF).[\[8\]](#)[\[9\]](#)
- Building Block Approach (Cyclocondensation): This method involves constructing the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. This offers greater flexibility for creating diverse substitution patterns.[\[7\]](#)[\[8\]](#)

General Synthetic Pathway for TFMPs[Click to download full resolution via product page](#)

Caption: General synthetic strategies for trifluoromethylpyridines.

Chemical Reactivity

The reactivity of **3-Chloro-4-(trifluoromethyl)pyridine** is governed by the electronic properties of its substituents.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by nucleophiles. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent -CF₃ group activates the ring towards such reactions, making it a versatile handle for introducing new functional groups.

- C-H Functionalization: The remaining C-H bonds on the pyridine ring can be functionalized through various organometallic methods, such as directed deprotonation-lithiation followed by reaction with an electrophile.[10] This allows for the regioexhaustive functionalization of the scaffold, enabling the synthesis of a wide array of derivatives from a single starting material.

Section 3: Applications in Research and Development

The trifluoromethylpyridine motif is a "privileged scaffold" in modern chemistry, with **3-Chloro-4-(trifluoromethyl)pyridine** serving as a key intermediate in synthesizing high-value molecules.

Role in Medicinal Chemistry

The incorporation of a trifluoromethyl group into a drug candidate is a widely used strategy to enhance its pharmacological profile.[5] The benefits include:

- Increased Metabolic Stability: The C-F bond is exceptionally strong, making the $-CF_3$ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
- Enhanced Lipophilicity: The $-CF_3$ group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.[5]
- Improved Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[5]

Derivatives of chloro-trifluoromethylpyridines are explored as kinase inhibitors for oncology and as core components in treatments for a wide range of diseases.[5][11]

Agrochemical Significance

The TFMP structure is integral to many modern agrochemicals.[7] Its derivatives have been successfully commercialized as:

- Herbicides: Compounds like fluazifop-butyl were developed using a TFMP core to control grass weeds.[7]

- Insecticides: The insecticide flonicamid contains the 4-trifluoromethyl-pyridine structure and is effective against sap-feeding insects.[7]
- Fungicides: The fungicide fluazinam, synthesized from a dichlorinated trifluoromethylpyridine, demonstrates potent activity by interfering with fungal respiration.[7]

Section 4: Experimental Protocols and Characterization

Verifying the identity and purity of **3-Chloro-4-(trifluoromethyl)pyridine** is crucial for its use in synthesis. The following are generalized protocols for its characterization.

Protocol: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the molecular structure and isomeric purity.

Methodology:

- Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire a proton NMR spectrum. Expect three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
- ^{19}F NMR Acquisition: Acquire a fluorine NMR spectrum. Expect a single sharp singlet corresponding to the three equivalent fluorine atoms of the $-\text{CF}_3$ group. Its chemical shift provides confirmation of the electronic environment.
- ^{13}C NMR Acquisition: Acquire a carbon NMR spectrum. Expect six distinct signals: five for the aromatic carbons of the pyridine ring and one quartet (due to C-F coupling) for the carbon of the $-\text{CF}_3$ group.
- Data Analysis: Correlate the observed chemical shifts, integrations, and coupling constants with the expected structure to confirm identity.

Protocol: Purity Assessment by HPLC-MS

Objective: To determine the purity of the compound and confirm its molecular weight.

Methodology:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 10 µg/mL).
- Instrumentation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Detector: UV-Vis detector (e.g., at 254 nm) and a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Chromatographic Method: Run a gradient elution, for example, from 10% B to 95% B over 15 minutes, at a flow rate of 1 mL/min.
- Data Analysis:
 - Purity: Integrate the area of the main peak in the UV chromatogram and express it as a percentage of the total peak area to determine purity.
 - Identity Confirmation: Examine the mass spectrum corresponding to the main peak. Look for the protonated molecular ion $[M+H]^+$ at an m/z value corresponding to the molecular weight of the compound (182.0 for the most common isotopes).

Conclusion

3-Chloro-4-(trifluoromethyl)pyridine is more than a simple chemical intermediate; it is a powerful and versatile tool for molecular design. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by its trifluoromethyl group make it a high-value

building block in the synthesis of next-generation pharmaceuticals and agrochemicals. A firm grasp of its molecular attributes and chemical behavior, as detailed in this guide, is essential for scientists and researchers aiming to leverage its full potential in their discovery and development programs.

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- To cite this document: BenchChem. [3-Chloro-4-(trifluoromethyl)pyridine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1631558#3-chloro-4-trifluoromethyl-pyridine-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1631558#3-chloro-4-trifluoromethyl-pyridine-molecular-structure-and-weight)

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